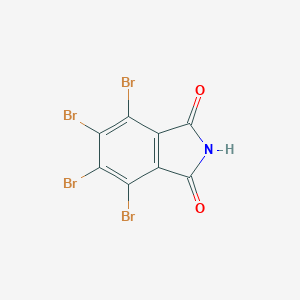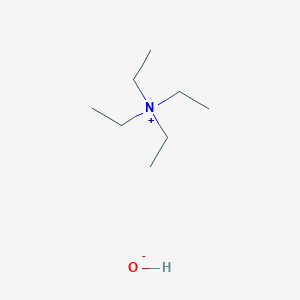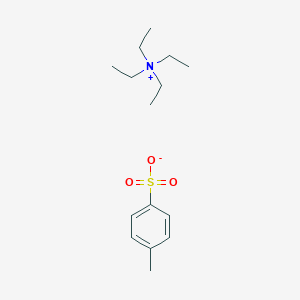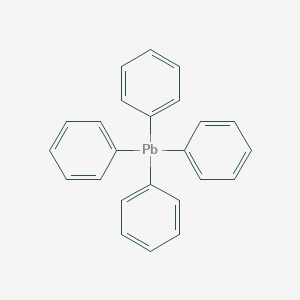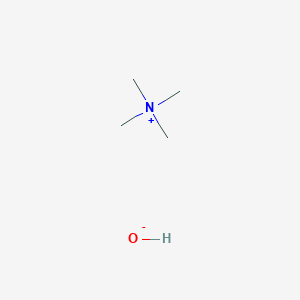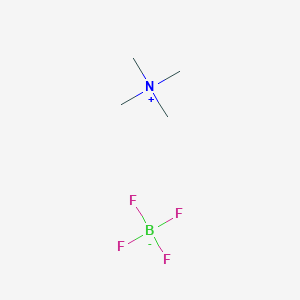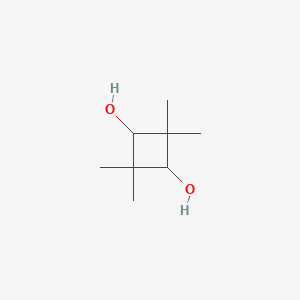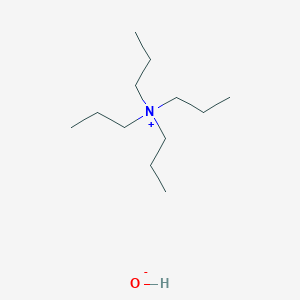
2,6-二氟苯甲酰氯
概述
描述
2,6-Difluorobenzoyl chloride is an organic compound with the molecular formula C7H3ClF2O. It is a colorless to light yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both fluorine atoms and the acyl chloride functional group, making it valuable in various chemical reactions and industrial applications .
科学研究应用
2,6-Difluorobenzoyl chloride has a wide range of applications in scientific research:
Chemistry:
Synthesis of Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and anti-cancer agents.
Polymer Chemistry: This compound is utilized in the preparation of functionalized aromatic polyethers and other polymeric materials.
Biology and Medicine:
Insect Chitin Biosynthesis Inhibitors: Derivatives of 2,6-difluorobenzoyl chloride have been studied as potential inhibitors of insect chitin biosynthesis, which could lead to the development of new insecticides.
Industry:
作用机制
Target of Action
2,6-Difluorobenzoyl chloride is a type of acyl halide . It is primarily used as an intermediate in the synthesis of various pharmaceutical and chemical compounds . The primary targets of this compound are the reactant molecules in the synthesis reactions it is involved in .
Mode of Action
As an acyl halide, 2,6-Difluorobenzoyl chloride is highly reactive. It readily undergoes nucleophilic acyl substitution reactions with various nucleophiles . For example, it has been used in the Friedel-Crafts acylation reaction of toluene, anisol, thioanisol, 4-phenoxyacetophenone, and N,N-diacetyl-4-phenoxyaniline . In these reactions, the chloride ion is displaced by the nucleophile, leading to the formation of a new carbon-nucleophile bond .
Pharmacokinetics
Due to its reactivity, it is likely to be rapidly metabolized if it were to enter a biological system .
Result of Action
The primary result of the action of 2,6-Difluorobenzoyl chloride is the formation of new compounds through nucleophilic acyl substitution reactions . The specific molecular and cellular effects would depend on the properties of the compounds it is used to synthesize .
Action Environment
The action of 2,6-Difluorobenzoyl chloride is highly dependent on the reaction conditions, including temperature, solvent, and the presence of other reactants . It is sensitive to moisture and should be stored under an inert atmosphere at room temperature . Its reactivity and stability can be influenced by these and other environmental factors .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 2,6-difluorobenzoyl chloride typically involves the chlorination of 2,6-difluorobenzoic acid. The process can be summarized in the following steps:
Starting Material: 2,6-Difluorobenzoic acid.
Reagent: Thionyl chloride (SOCl2).
Reaction Conditions: The reaction is carried out under reflux conditions, where the 2,6-difluorobenzoic acid reacts with thionyl chloride to form 2,6-difluorobenzoyl chloride.
Industrial Production Methods: In an industrial setting, the production of 2,6-difluorobenzoyl chloride follows similar principles but on a larger scale. The process involves:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to ensure a steady production rate.
Purification: The crude product is purified through distillation or recrystallization to achieve the desired purity level.
化学反应分析
2,6-Difluorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions:
Nucleophilic Substitution: This compound readily undergoes nucleophilic substitution reactions due to the presence of the acyl chloride group.
Friedel-Crafts Acylation:
Reaction with Aromatics: 2,6-Difluorobenzoyl chloride can participate in Friedel-Crafts acylation reactions with aromatic compounds such as toluene, anisole, and thiophene.
Oxidation and Reduction:
Oxidation: While direct oxidation of 2,6-difluorobenzoyl chloride is less common, it can be converted to other functional groups through intermediate steps.
相似化合物的比较
2,6-Dichlorobenzoyl chloride: Similar in structure but with chlorine atoms instead of fluorine.
3,5-Difluorobenzoyl chloride: Another fluorinated benzoyl chloride with fluorine atoms in different positions, leading to variations in chemical behavior.
Uniqueness:
Reactivity: The presence of fluorine atoms in 2,6-difluorobenzoyl chloride enhances its reactivity compared to non-fluorinated analogs.
属性
IUPAC Name |
2,6-difluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O/c8-7(11)6-4(9)2-1-3-5(6)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHUZEVERIHEPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90170988 | |
| Record name | 2,6-Difluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18063-02-0 | |
| Record name | 2,6-Difluorobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18063-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Difluorobenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018063020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Difluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-difluorobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.141 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 2,6-Difluorobenzoyl chloride be used as a building block for synthesizing complex molecules?
A1: Yes, 2,6-Difluorobenzoyl chloride has proven useful in synthesizing various compounds. For instance, it is a key starting material in producing (Z)-Ethyl 3-(4-chlorophenyl)-2-cyano-3-(2,6-difluorobenzamido)acrylate. [] This synthesis involves reacting 2,6-Difluorobenzoyl chloride with (Z)-ethyl 3-amino-3-(4-chlorophenyl)-2-cyanoacrylate. The resulting compound features an interesting crystal structure stabilized by intra- and intermolecular hydrogen bonds. [] This example demonstrates the potential of 2,6-Difluorobenzoyl chloride in constructing more elaborate molecules with potential applications in various fields.
Q2: Has 2,6-Difluorobenzoyl chloride been explored in polymer chemistry?
A2: Yes, researchers have incorporated 2,6-Difluorobenzoyl chloride into the polymer backbone to create novel materials. For example, it has been used to synthesize electroactive poly(arylene ether sulfone) copolymers containing pendant oligoaniline groups. [] The incorporation of 2,6-Difluorobenzoyl chloride into these copolymers led to interesting properties such as good solubility in organic solvents, outstanding thermal stability, and controllable electroactivity. [] This highlights the versatility of 2,6-Difluorobenzoyl chloride as a building block for creating functional polymers with tailored properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



